N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide
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Overview
Description
N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is a synthetic organic compound characterized by the presence of dichlorophenyl and hydroxyamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichloroaniline and glycine.
Formation of Intermediate: The 3,4-dichloroaniline reacts with glycine under controlled conditions to form an intermediate compound.
Hydroxyamination: The intermediate undergoes hydroxyamination, where a hydroxylamine derivative is introduced.
Imination: The final step involves the imination process, where the hydroxyamino group is converted to an imino group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.
Catalysts and Solvents: Specific catalysts and solvents are employed to enhance the reaction rate and selectivity.
Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group back to an amino group.
Substitution: Halogen atoms in the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
Oxidation: Formation of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Oxopropionamide.
Reduction: Formation of N-(3,4-Dichlorophenyl)-3-Amino-3-Iminopropionamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for developing new biochemical assays and studying enzyme mechanisms.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is explored as a lead compound for developing drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In industrial applications, this compound is used in the synthesis of agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichlorophenyl isocyanate
- 3,4-Dichloroamphetamine
- Diuron
- Linuron
Uniqueness
N-(3,4-Dichlorophenyl)-3-Hydroxyamino-3-Iminopropionamide is unique due to its combination of dichlorophenyl and hydroxyamino groups. This structural feature imparts distinct reactivity and biological activity compared to similar compounds. For instance, while 3,4-Dichlorophenyl isocyanate is primarily used in polymer chemistry, this compound finds applications in medicinal chemistry and enzyme inhibition studies.
Biological Activity
N-(3,4-Dichlorophenyl)-3-hydroxyamino-3-iminopropionamide (CAS 763031-30-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its dichlorophenyl group and an amino functional group, which contribute to its biological interactions. The molecular formula is C9H9Cl2N3O2, indicating a complex structure that may influence its activity against various biological targets.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, revealing its potential as a multitarget compound. Below are key findings regarding its pharmacological effects:
1. Inhibition of Biogenic Amine Transporters
Research indicates that compounds related to this compound exhibit significant inhibition of biogenic amine transporters. For instance, derivatives have shown high-affinity binding and potent inhibition of dopamine (DA), serotonin (5-HT), and norepinephrine (NE) transporters. In vivo studies demonstrated that these compounds could elevate extracellular levels of DA and 5-HT in the nucleus accumbens, suggesting potential applications in treating mood disorders and addiction .
2. Antimicrobial Properties
In vitro studies have shown that derivatives of this compound possess antimicrobial properties. A related study demonstrated that compounds with similar structures exhibited high activity against Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity . The mechanism appears to involve disruption of microbial cell wall synthesis or function.
3. Effects on Freshwater Macroinvertebrates
The compound's environmental impact was assessed through studies on freshwater organisms such as Gammarus pulex and Chironomus riparius. These studies indicated that exposure to related dichloroaniline derivatives significantly affected growth rates, highlighting the ecological implications of such compounds .
Case Study 1: Neuropharmacological Effects
A case study involving the administration of a related compound in animal models demonstrated a marked increase in neurotransmitter levels following treatment. The study found that doses as low as 0.5 mg/kg could significantly elevate DA and 5-HT levels while reducing the release triggered by methamphetamine, indicating potential for developing treatments for substance abuse disorders .
Case Study 2: Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of derivatives demonstrated their ability to inhibit bacterial growth effectively. The disk diffusion method revealed that several compounds displayed high activity against specific strains, supporting their potential use in developing new antimicrobial agents .
The mechanisms through which this compound exerts its biological effects include:
- Transporter Inhibition : By binding to biogenic amine transporters, it alters neurotransmitter levels in the brain.
- Microbial Interaction : It likely disrupts microbial cell functions through interference with cell wall synthesis or metabolic pathways.
Properties
Molecular Formula |
C9H9Cl2N3O2 |
---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
(3Z)-3-amino-N-(3,4-dichlorophenyl)-3-hydroxyiminopropanamide |
InChI |
InChI=1S/C9H9Cl2N3O2/c10-6-2-1-5(3-7(6)11)13-9(15)4-8(12)14-16/h1-3,16H,4H2,(H2,12,14)(H,13,15) |
InChI Key |
XJCUNEBJPYZWAX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)C/C(=N/O)/N)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC(=NO)N)Cl)Cl |
Origin of Product |
United States |
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